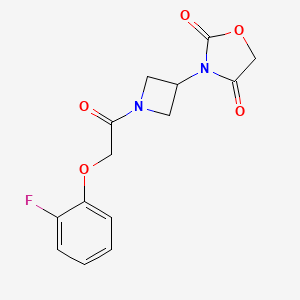

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 2-fluorophenoxy acetyl group. Its structure combines key pharmacophoric elements: the oxazolidine-2,4-dione moiety is associated with bioactivity in anticonvulsants and antimicrobial agents, while the azetidine ring enhances metabolic stability and bioavailability.

Properties

IUPAC Name |

3-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O5/c15-10-3-1-2-4-11(10)21-7-12(18)16-5-9(6-16)17-13(19)8-22-14(17)20/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIVPJGODNPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine and oxazolidine precursors. One common method involves the reaction of 2-(2-fluorophenoxy)acetic acid with azetidin-3-one under specific conditions to form the intermediate compound. This intermediate is then reacted with oxazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Oxazolidine-2,4-dione vs. Imidazolidine-2,4-dione Derivatives

A structurally analogous compound, 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione (), replaces the oxazolidine ring with an imidazolidine-2,4-dione core. The imidazolidine derivative exhibits a planar geometry due to conjugation across the five-membered ring, whereas the oxazolidine variant may adopt a puckered conformation, affecting intermolecular interactions. Crystallographic studies (T = 100 K) of the imidazolidine derivative reveal hydrogen-bonding networks involving the dione oxygen atoms and fluorophenyl substituents, with a mean σ(C–C) bond length deviation of 0.005 Å .

Key Differences:

- Bioactivity: Imidazolidine derivatives (e.g., 5,5-diphenylimidazolidine-2,4-dione) are known for CNS activity, including anticonvulsant effects, while oxazolidine analogs may prioritize antimicrobial targets .

- Solubility : The oxazolidine core’s reduced planarity compared to imidazolidine may enhance aqueous solubility, critical for pharmacokinetics.

Substituent Effects: Fluorophenoxy vs. Other Aromatic Groups

2-Fluorophenoxy vs. 4-Fluorophenoxy Substitutions

The 2-fluorophenoxy group in the target compound contrasts with the 4-fluorophenoxy analog reported in (Table 1). The ortho-fluorine position introduces steric hindrance and electronic effects distinct from para-substituted derivatives:

Comparison with Bromo- and Nitrophenoxy Derivatives

(Table 1) lists derivatives with 3-bromophenoxy and 3-nitrophenoxy substituents. These groups exhibit distinct electronic and steric profiles:

| Substituent | Melting Point (°C) | Yield (%) | Key Interactions |

|---|---|---|---|

| 2-Fluorophenoxy | N/A | N/A | Moderate H-bonding potential |

| 3-Bromophenoxy (C9) | 250–252 | 53 | Halogen bonding, π-stacking |

| 3-Nitrophenoxy (C10) | 254–257 | 69 | Strong dipole-dipole interactions |

The 3-nitrophenoxy group’s electron-withdrawing nature enhances dipole interactions, raising melting points compared to halogenated analogs. The target compound’s 2-fluorophenoxy group may balance lipophilicity and metabolic stability, avoiding the toxicity risks associated with nitro groups .

Azetidine vs. Piperidine Ring Systems

The azetidine ring in the target compound contrasts with piperidine-containing analogs (e.g., ), which are common in kinase inhibitors.

The azetidine’s strain may enhance binding affinity in rigid enzyme pockets but reduce synthetic accessibility compared to piperidine derivatives .

Research Findings and Methodological Considerations

- Crystallography : The SHELX suite () and WinGX () were critical in resolving hydrogen-bonding patterns and anisotropic displacement parameters for related compounds. For example, the imidazolidine derivative in achieved a data-to-parameter ratio of 15.5, ensuring high refinement accuracy .

- Synthetic Yields : Derivatives with electron-withdrawing substituents (e.g., nitro, bromo) show lower yields (53–69%) compared to alkylated analogs (68–75%), likely due to steric challenges in acetylation steps .

Biological Activity

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that belongs to the oxazolidine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

- Molecular Formula : C14H13FN2O5

- Molecular Weight : 308.26 g/mol

- CAS Number : 2034382-42-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxazolidine derivatives. The presence of the oxazolidine ring is believed to enhance the compound's interaction with bacterial ribosomes, inhibiting protein synthesis.

- Mechanism of Action : The compound may interfere with the translation process in bacteria, leading to bacteriostatic effects.

- Efficacy : Preliminary data suggest that related compounds exhibit significant activity against Gram-positive bacteria, particularly Staphylococcus spp. and Enterococcus spp. .

Anticancer Activity

Research has shown that oxazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines.

- Case Studies :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.3 |

| Compound B | HeLa | 10.5 |

| Compound C | KCL-22 | 26.2 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds.

- Study Findings : In vitro studies using L929 mouse fibroblast cells indicated that while some derivatives showed cytotoxic effects at higher concentrations (100 µM), others enhanced cell viability, suggesting a complex relationship between structure and activity .

Lipophilicity and Biological Activity

The lipophilicity of a compound significantly influences its biological activity and toxicity profile.

Q & A

Q. Q1: What are the typical synthetic routes for preparing 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione, and what analytical methods validate its purity?

Methodological Answer: The synthesis involves multi-step routes, often starting with azetidine derivatives and fluorophenoxyacetyl chloride. Key steps include:

- Azetidine functionalization : Reacting azetidine-3-yl precursors with 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions to form the acetylated intermediate .

- Oxazolidine-2,4-dione formation : Cyclization via carbamate intermediates using reagents like triphosgene or carbonyl diimidazole in polar aprotic solvents (e.g., DMF) .

- Purification : Chromatography (HPLC or flash column) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Validation :

- NMR spectroscopy : Confirms regioselectivity of azetidine substitution and oxazolidine-dione ring formation (e.g., δ 4.8–5.2 ppm for oxazolidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.12) .

Advanced Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve yields during the synthesis of fluorophenoxyacetyl-azetidine intermediates?

Methodological Answer: Critical parameters include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions (e.g., azetidine ring-opening) .

- Solvent selection : Dichloromethane (DCM) enhances nucleophilicity of azetidine nitrogen compared to THF .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the acetyl chloride electrophile .

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., azetidine ring) .

Q. Q3: How do structural modifications to the azetidine or oxazolidine-dione moieties affect biological activity?

Methodological Answer: Key SAR findings from analogous compounds:

- Azetidine substitution : Bulky groups at the azetidine 3-position enhance target binding (e.g., 2-fluorophenoxy improves bacterial efflux pump inhibition) .

- Oxazolidine-dione modifications : Electron-withdrawing substituents (e.g., fluorine) increase metabolic stability but may reduce solubility .

- Fluorophenoxy group : Ortho-fluorine positioning (as in 2-fluorophenoxy) optimizes π-stacking interactions in enzyme active sites .

Q. Experimental Design :

- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., varying halogens, alkyl chains).

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) to correlate structure with MIC (minimum inhibitory concentration) .

Data Contradictions in Pharmacological Studies

Q. Q4: How can researchers resolve discrepancies in reported antibacterial activity data for oxazolidinone-azetidine hybrids?

Methodological Answer: Common sources of contradictions and solutions:

- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays across labs .

- Compound purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .

- Assay conditions : Control pH (7.4 vs. 6.5) and serum protein content, which influence bioavailability .

Case Study :

A 2025 study found MIC values for a derivative varied by 4-fold between labs. Retesting under uniform conditions (pH 7.4, Mueller-Hinton broth) resolved the discrepancy .

Environmental Impact and Degradation Pathways

Q. Q5: What methodologies assess the environmental persistence of this compound and its metabolites?

Methodological Answer:

- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) to identify degradation products (e.g., fluorophenoxyacetic acid) via LC-MS .

- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven breakdown; monitor via HPLC .

- Microbial degradation : Use soil microcosms to quantify biodegradation rates under aerobic/anaerobic conditions .

Q. Q6: What advanced spectroscopic techniques elucidate conformational dynamics of the oxazolidine-dione ring?

Methodological Answer:

- Dynamic NMR (DNMR) : Detect ring puckering via variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- X-ray crystallography : Resolve crystal structures to confirm chair vs. twist-boat conformations .

- DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-31G*) to predict stability of conformers .

Example :

X-ray data for a related compound (3-(1-(2,6-difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione) revealed a planar oxazolidine-dione ring stabilized by intramolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.